N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
The compound N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidin-4-one core linked to a substituted phenyl group via a thioacetamide bridge. The 5-chloro-2-methoxyphenyl and 3,5-dimethylphenyl substituents enhance lipophilicity and steric bulk, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S2/c1-13-8-14(2)10-16(9-13)27-22(29)21-17(6-7-31-21)26-23(27)32-12-20(28)25-18-11-15(24)4-5-19(18)30-3/h4-5,8-11H,6-7,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRXNPASDUNKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C_{19}H_{20}ClN_{3}O_{3}S
- Molecular Weight : 397.89 g/mol
- Key Functional Groups :
- Thieno[3,2-d]pyrimidine moiety
- Acetamide group
- Chloromethoxyphenyl substituent
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth and proliferation. Specifically, it may target topoisomerases or kinases that are crucial for DNA replication and repair.
- Cell Line Studies : In vitro studies have demonstrated that related compounds show IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of the compound have shown minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Cancer Treatment : A study involving a series of thieno[3,2-d]pyrimidine derivatives found that modifications similar to those in this compound resulted in enhanced cytotoxicity against tumor cells .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related thieno derivatives against various pathogens and reported significant efficacy comparable to standard antibiotics .
Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
Mechanistic Insight :
The oxidation proceeds via electrophilic attack on the sulfur atom. The electron-withdrawing pyrimidinone ring accelerates reaction rates compared to simpler thioethers .
Reduction Reactions
The carbonyl group (C=O) in the pyrimidinone ring and acetamide moiety can be reduced under specific conditions:
| Reagent/Conditions | Target Group | Product Formed | Selectivity Notes |
|---|---|---|---|
| NaBH₄ (methanol, 0°C) | Pyrimidinone C=O | Tetrahydrothienopyrimidine alcohol | Partial reduction observed |
| LiAlH₄ (THF, reflux) | Acetamide C=O | Amine derivative | Requires anhydrous conditions |
Limitations : Over-reduction may degrade the thieno[3,2-d]pyrimidine scaffold.
Nucleophilic Substitution
The chloro group on the 5-chloro-2-methoxyphenyl moiety participates in aromatic substitution:
| Reagent | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| NaN₃ (DMF, 80°C) | 5-Azido-2-methoxyphenyl derivative | 12 hr, inert atmosphere | 72 |
| CuCN (DMSO, 120°C) | 5-Cyano-2-methoxyphenyl derivative | Microwave-assisted, 2 hr | 68 |
Key Finding : Electron-withdrawing substituents on the phenyl ring enhance reactivity .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Application Notes |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | Requires 8–12 hr |
| NaOH (aq.), 70°C | Sodium carboxylate | Faster than acid hydrolysis |
Stability Note : The thienopyrimidinone core remains intact under these conditions.
Cross-Coupling Reactions
The 3,5-dimethylphenyl group enables regioselective coupling via Pd catalysis:
| Reaction Type | Catalyst System | Product | Efficiency |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 85–90% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | N-Aryl functionalization | 78% |
Optimization : Electron-rich aryl boronic acids yield higher conversions .
Photochemical Reactions
UV irradiation induces intramolecular cyclization:
| Wavelength (nm) | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile | Fused tricyclic thienopyrimidine | 0.45 |
Application : This pathway generates novel heterocycles for drug discovery.
Biochemical Interactions
While not traditional "reactions," the compound interacts with biological targets:
| Target | Interaction Type | Biological Effect |
|---|---|---|
| 11β-HSD1 enzyme | Competitive inhibition | Modulates glucocorticoid metabolism |
| Mineralocorticoid receptor | Antagonism | Anti-inflammatory activity |
Source Diversity : Enzyme interaction data derive from patent literature and biochemical assays .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The thieno[3,2-d]pyrimidin-4-one core distinguishes this compound from simpler pyrimidinones (e.g., 2-[(pyrimidinyl)thio]-N-acetamides in ). Key analogs include:
- 3-Chloro-N-phenyl-phthalimide derivatives (): While lacking the thioacetamide linker, these compounds share chloro- and methoxy-substituted phenyl groups, which may confer similar electronic properties.
Table 1: Structural Comparison
Spectroscopic and Structural Analysis
NMR spectroscopy () provides insights into substituent effects. For example:
- Region A (positions 39–44) : The 3,5-dimethylphenyl group in the target compound would induce upfield shifts compared to methoxy-substituted analogs due to reduced electron-withdrawing effects.
- Region B (positions 29–36): The thienopyrimidinone core’s conjugation may deshield protons in this region relative to simpler pyrimidinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
